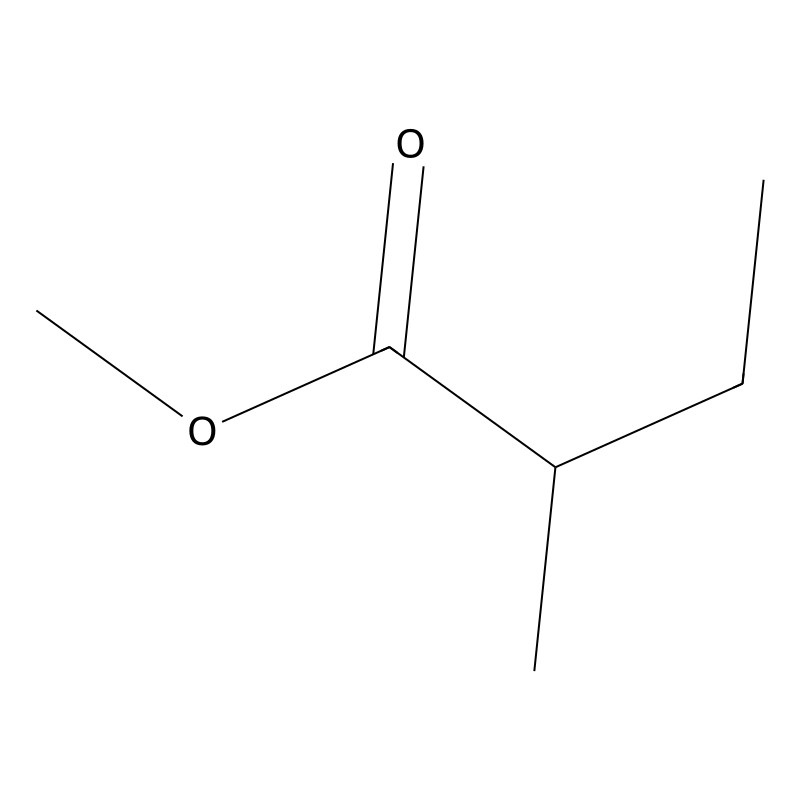

Methyl 2-methylbutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Methyl 2-methylbutyrate (CAS: 868-57-5) is a branched-chain aliphatic ester widely procured as a high-volatility flavoring agent, fragrance top-note, and specialized organic solvent. Characterized by a boiling point of 115 °C and a density of 0.88 g/mL at 25 °C, this compound offers a highly specific evaporation profile and lipophilicity. In industrial procurement, it is primarily valued for its ethereal, rapidly dissipating "green apple" organoleptic signature and its utility as a structurally hindered ester intermediate in organic synthesis. Unlike heavier esters, its low molecular weight (116.16 g/mol) and specific C2-branching dictate its unique thermodynamic and receptor-binding properties, making it a critical material for formulations requiring transient sensory impact or rapid solvent flash-off.

Procurement teams often attempt to substitute Methyl 2-methylbutyrate with the more ubiquitous Ethyl 2-methylbutyrate or the unbranched Methyl butyrate to consolidate supply chains. However, this substitution fails in practice due to critical differences in volatility and receptor affinity. Ethyl 2-methylbutyrate has a boiling point of 130–133 °C, meaning it evaporates significantly slower and leaves a lingering "body" that disrupts formulations requiring clean, rapid flash-off . Conversely, substituting with unbranched Methyl butyrate removes the steric hindrance of the 2-methyl group, fundamentally altering the compound's enzymatic stability and shifting the sensory profile away from the target crisp, ethereal notes. For applications demanding precise evaporation kinetics or specific olfactory-gustatory cross-modal effects, the exact methyl and C2-branched structure is non-negotiable [1].

Thermal Volatility and Evaporation Kinetics

The choice between methyl and ethyl esters in formulation is heavily dictated by their evaporation rates. Methyl 2-methylbutyrate exhibits a boiling point of 115 °C, whereas its closest analog, Ethyl 2-methylbutyrate, boils at 130–133 °C. This 15–18 °C differential fundamentally changes the compound's processability. In fragrance and solvent applications, the methyl ester flashes off rapidly, providing an ethereal lift without depositing residual mass into the heart notes or subsequent process steps. The ethyl variant, by contrast, possesses greater staying power and lower volatility, which can contaminate downstream sensory or chemical profiles if a transient effect is required .

| Evidence Dimension | Boiling Point / Volatility |

| Target Compound Data | 115 °C |

| Comparator Or Baseline | Ethyl 2-methylbutyrate (130–133 °C) |

| Quantified Difference | 15–18 °C lower boiling point |

| Conditions | Standard atmospheric pressure |

Buyers must select the methyl ester for formulations or solvent applications that demand rapid evaporation and zero residual carryover.

Sensory Threshold and Matrix Dominance

In aqueous matrices, Methyl 2-methylbutyrate demonstrates an odor detection threshold of approximately 0.1 ppb. In stark contrast, Ethyl 2-methylbutyrate has a significantly lower threshold of 0.007 ppb [1]. While a lower threshold might seem advantageous for cost-saving, the ethyl ester's extreme potency often overpowers delicate formulation matrices, dominating with heavy red-apple notes. The roughly 14x higher threshold of the methyl ester allows formulators to dose it at levels that provide structural "brightness" and crisp green-apple nuances without overwhelming the primary active ingredients or core flavor/fragrance architecture [1].

| Evidence Dimension | Odor Detection Threshold (Water) |

| Target Compound Data | 0.1 ppb |

| Comparator Or Baseline | Ethyl 2-methylbutyrate (0.007 ppb) |

| Quantified Difference | 14.2x higher detection threshold |

| Conditions | Aqueous solution olfactometry |

The specific threshold of the methyl ester prevents matrix dominance, making it the required choice for subtle, well-balanced formulations.

Odor-Induced Sweetness Enhancement (OISE)

Methyl 2-methylbutyrate is highly effective in Odor-Induced Sweetness Enhancement (OISE). When added to low-concentration sugar matrices (e.g., 2.5% to 5% fructose or sucrose solutions), the compound significantly amplifies the perceived sweetness intensity compared to an unflavored baseline[1]. This cross-modal enhancement allows the ester to act not just as an aromatic, but as a functional formulation tool to reduce actual carbohydrate content while maintaining the target sensory profile. Substituting with non-branched esters fails to trigger the same degree of synergistic sweetness enhancement [1].

| Evidence Dimension | Sweetness Perception Intensity |

| Target Compound Data | Significant enhancement of sweetness perception |

| Comparator Or Baseline | Unflavored 2.5%-5% fructose/sucrose solutions |

| Quantified Difference | Measurable increase in perceived sweetness without added caloric sweeteners |

| Conditions | Aqueous sugar solution sensory panels |

Procurement for low-calorie or sugar-reduced beverage formulations can leverage this compound to maintain product performance while reducing sugar costs.

Isomeric Specificity vs. 3-Methyl Branching

The position of the methyl branch is critical for the compound's utility. Methyl 2-methylbutyrate (branched at C2) delivers a crisp, fruity, apple-like profile with high Odor Activity Values (OAV) in fresh fruit matrices. Its structural isomer, Methyl isovalerate (Methyl 3-methylbutyrate, branched at C3), shifts the organoleptic profile toward heavier, fermented, or valerian-like notes [1]. Analytical comparisons of space-mutated Geotrichum candidum strains demonstrate that 2-methylbutyrate esters are key drivers of fresh "pineapple/apple" notes, whereas an increase in isovalerate (3-methyl) analogs correlates with altered, fermented profiles[1].

| Evidence Dimension | Organoleptic Profile & OAV |

| Target Compound Data | C2-branching (Crisp apple/fruity) |

| Comparator Or Baseline | Methyl isovalerate / C3-branching (Fermented/valerian) |

| Quantified Difference | Fundamental shift in primary odor descriptor and matrix compatibility |

| Conditions | GC-MS and GC-O analysis of fermentation profiles |

Buyers cannot use cheaper 3-methyl isomers as drop-in replacements without introducing off-target fermented notes into fresh-profile products.

Ultra-Volatile Top-Note Fragrance Formulation

Driven by its 115 °C boiling point, Methyl 2-methylbutyrate is the exact choice for fine fragrances and personal care products requiring an immediate, ethereal "flash" of brightness that dissipates quickly. It prevents the lingering heavy fruitiness associated with ethyl analogs, allowing the heart and base notes to emerge cleanly without interference .

Sugar-Reduced Beverage Development

Leveraging its Odor-Induced Sweetness Enhancement (OISE) properties, this compound is highly suited for the formulation of low-calorie or zero-sugar beverages. By enhancing the perceived sweetness of low-concentration fructose or sucrose matrices, it allows manufacturers to reduce physical sugar content while maintaining consumer-acceptable flavor profiles [1].

Authentic Fresh Fruit Reconstitution

Because its specific C2-branching avoids the fermented off-notes of 3-methyl isomers, Methyl 2-methylbutyrate is critical for synthesizing authentic, fresh-profile apple, strawberry, and pineapple flavorings. Its specific 0.1 ppb odor threshold allows it to blend seamlessly into complex matrices without overpowering delicate floral or green co-ingredients [2].

Physical Description

XLogP3

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1666 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 1665 of 1666 companies with hazard statement code(s):;

H225 (97.6%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (97.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

53955-81-0

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]